N-(3,4-difluorophenyl)urea
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Overview
Description
“N-(3,4-difluorophenyl)urea” is a chemical compound with the molecular formula C7H6F2N2O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “N-(3,4-difluorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a 3,4-difluorophenyl group . This group consists of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached to the 3rd and 4th carbon atoms .
Scientific Research Applications
Agricultural Applications
Urea, including derivatives like N-(3,4-difluorophenyl)urea, is widely used in agriculture, particularly as a nitrogen source for crops. It's a primary N source for delayed-flood rice production in the United States. However, urea is prone to substantial ammonia (NH3) volatilization losses if fields are not flooded quickly, leading to inefficiencies in nitrogen use. Studies show that using urea with urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), can reduce NH3 volatilization and improve nitrogen uptake and crop yield (Norman et al., 2009).
Environmental Impact
Research has also focused on the environmental impact of urea usage, particularly in terms of nitrogen losses. In one study, the application of urea with additives like NBPT significantly reduced ammonia emissions in comparison to urea alone. This reduction in emissions can have a considerable positive impact on the environment (Sanz-Cobeña et al., 2008).
Biological and Medical Research
Urea derivatives have been explored in the context of biological and medical research as well. For instance, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, showing potential in inhibiting cancer cell proliferation. This highlights the role of urea derivatives in developing anti-cancer agents (Denoyelle et al., 2012).
Chemical Properties and Analysis
The study of urea derivatives also includes understanding their chemical properties and structures. For example, the analysis of different urea compounds, like 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, provides insights into their molecular conformations and potential applications in various fields (Yan et al., 2007).
Photocatalytic Applications
Derivatives of urea are also used in photocatalysis. For instance, a study on graphitic carbon nitride (g-C3N4), which can be derived from urea, demonstrates its application in hydrogen evolution as a photocatalyst under visible light. This research points to the potential of urea derivatives in renewable energy applications (Tian et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3,4-difluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVNHNDOMDZASQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)urea |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.